1,3-Dichloro-2-(methoxymethoxy)propane-d5
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Overview
Description
1,3-Dichloro-2-(methoxymethoxy)propane-d5 is a deuterated compound with the molecular formula C5H5Cl2D5O2 and a molecular weight of 178.07 g/mol . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 typically involves the deuteration of 1,3-Dichloro-2-(methoxymethoxy)propane. This process can be achieved through the following steps:
Starting Material: The synthesis begins with commercially available 1,3-Dichloro-2-(methoxymethoxy)propane.
Deuteration: The compound is subjected to deuterium exchange reactions using deuterated reagents such as deuterated methanol (CD3OD) or deuterated water (D2O) under specific conditions to replace the hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the efficient incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(methoxymethoxy)propane-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Substitution: Products include alcohols, amines, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1,3-Dichloro-2-(methoxymethoxy)propane-d5 is widely used in scientific research due to its deuterated nature. Some applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction kinetics and mechanisms due to the isotope effect, which can alter reaction rates and pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-(methoxymethoxy)propane: The non-deuterated version of the compound.
1,3-Dichloro-2-(chloromethyl)propane: A similar compound with a different substituent.
1,3-Dichloro-2-(2-chloroethoxy)propane: Another similar compound with a different ether group.
Uniqueness
1,3-Dichloro-2-(methoxymethoxy)propane-d5 is unique due to its deuterated nature, which makes it particularly valuable in research applications that require precise tracking and analysis of molecular interactions and pathways.
Properties
IUPAC Name |
1,3-dichloro-1,1,2,3,3-pentadeuterio-2-(methoxymethoxy)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3/i2D2,3D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJQMIXBNYSQG-WHVBSWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OCOC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661913 |
Source
|
Record name | 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189863-31-7 |
Source
|
Record name | 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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